1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea

soluble epoxide hydrolase enzyme inhibition binding affinity

1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea (CAS 1796949-69-3) is a research-exclusive 1,3-disubstituted urea with a verified Ki of 2.90 nM against recombinant human sEH. Its distinct 4-fluorobenzyl and 3-fluorophenyl-2-methoxyethyl substitution provides a metabolically stable, high-potency chemotype distinct from generic or adamantane-based analogs. This compound is essential for reproducible sEH target validation, SAR studies, and metabolic stability assays, preventing scaffold-dependent off-target effects. ≥97% purity by HPLC is essential for reliable dose-response data and cross-study consistency.

Molecular Formula C17H18F2N2O2
Molecular Weight 320.34
CAS No. 1796949-69-3
Cat. No. B2432362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea
CAS1796949-69-3
Molecular FormulaC17H18F2N2O2
Molecular Weight320.34
Structural Identifiers
SMILESCOC(CNC(=O)NCC1=CC=C(C=C1)F)C2=CC(=CC=C2)F
InChIInChI=1S/C17H18F2N2O2/c1-23-16(13-3-2-4-15(19)9-13)11-21-17(22)20-10-12-5-7-14(18)8-6-12/h2-9,16H,10-11H2,1H3,(H2,20,21,22)
InChIKeyXYVVATMKBWORPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea (CAS 1796949-69-3) Procurement-Ready Compound Profile


1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea (CAS 1796949-69-3) is a 1,3-disubstituted urea derivative classified within the soluble epoxide hydrolase (sEH) inhibitor pharmacophore class [1]. Its structure features a central urea core flanked by a 4-fluorobenzyl group and a 2-(3-fluorophenyl)-2-methoxyethyl moiety , placing it within the well-characterized urea-ether sEH inhibitor series initially described by Kim et al. (2007) [1]. This compound is not an approved drug or clinical candidate; it is a research tool compound primarily utilized in academic and industrial laboratories for sEH-related target validation, assay development, or screening cascades [2]. Its procurement value lies in its defined structural features—dual fluorine substitution and a methoxyethyl linker—that differentiate it from simpler, more generic urea analogs.

Why Generic Urea Analogs Cannot Substitute for 1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea in sEH Research


1,3-Disubstituted ureas with ether functionalities constitute the most extensively studied sEH inhibitor class, yet within this class, minor structural modifications produce disproportionately large effects on potency, selectivity, metabolic stability, and pharmacokinetic behavior [1]. The specific combination of a 4-fluorobenzyl left-hand substituent and a 3-fluorophenyl-2-methoxyethyl right-hand substituent is not interchangeable with simpler analogs such as 1-(4-fluorobenzyl)-3-(2-methoxyethyl)urea (which lacks the 3-fluorophenyl ring and shows markedly different lipophilicity and binding) , or adamantane-based ureas (e.g., AUDA) that exhibit distinct pharmacokinetic profiles and species-dependent potency differences [2]. Even closely related analogs—such as the 3-methoxyphenyl variant (CAS 1797715-76-4)—show altered hydrogen-bonding capability and metabolic soft spots that can shift both target engagement and off-target liability . The dual-fluorination strategy in CAS 1796949-69-3 is a deliberate design feature intended to balance potency, metabolic oxidative stability, and physicochemical properties; substituting with non-fluorinated, mono-fluorinated, or differently linked analogs can compromise one or more of these interdependent parameters, rendering the generic replacement scientifically invalid for experiments requiring reproducible, consistent sEH modulation.

Quantitative Differentiation Evidence for 1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea vs. Closest Analogs


Human sEH Binding Affinity: Head-to-Head Ki Comparison with Benchmark Inhibitor t-TUCB

In a recombinant human sEH FRET-based displacement assay, 1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea (BindingDB BDBM409011) demonstrated a Ki of 2.90 nM, measured as reduction in ACPU binding following 1 hr incubation [1]. Under the same assay platform conditions, the widely used positive control and tool compound t-TUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) exhibits an IC50 of 0.9 nM (Ki not directly reported but typically within similar range) [2]. While t-TUCB is approximately 3-fold more potent in this in vitro binding format, the target compound provides a measurable potency window suitable for dose-response studies where ultra-potency is not required and where the distinct chemotype—lacking the adamantane and benzoic acid motifs—offers orthogonal structural validation. The 2.90 nM Ki places this compound firmly within the high-potency sEH inhibitor category (Ki < 10 nM), confirming its suitability for biochemical and cellular sEH target engagement experiments.

soluble epoxide hydrolase enzyme inhibition binding affinity

Fluorination-Driven Lipophilicity and Metabolic Stability Differentiation vs. Non-Fluorinated Urea Analog

The presence of two fluorine atoms—para on the benzyl ring and meta on the phenyl ring—is a key structural discriminant. Within the urea-ether sEH inhibitor class, fluorine substitution has been demonstrated to enhance metabolic stability by blocking CYP450-mediated oxidative metabolism at the para and meta positions of the aromatic rings [1]. Although direct head-to-head microsomal stability data for this specific compound are not publicly available, class-level SAR from Kim et al. (2007) establishes that fluorinated aryl-urea ethers consistently show longer in vitro half-lives in human and murine liver microsomes compared to their non-fluorinated phenyl counterparts, with the fluorinated variants retaining >70% parent compound after 30 min incubation vs. <40% for unsubstituted phenyl analogs [1]. The compound's calculated logD (~3.5) and topological polar surface area (~56 Ų) further position it in a favorable CNS-accessible physicochemical space while maintaining sufficient aqueous solubility for in vitro assay compatibility . In contrast, the non-fluorinated structural analog 1-benzyl-3-(2-phenyl-2-methoxyethyl)urea would be predicted to exhibit increased CYP-mediated ring oxidation, shorter metabolic half-life, and altered tissue distribution, making it an unreliable substitute for experiments requiring stable target engagement over time.

metabolic stability lipophilicity fluorine substitution

Structural Differentiation from the 3-Methoxyphenyl Analog (CAS 1797715-76-4) via Hydrogen-Bonding Pharmacophore

A direct structural comparator is 1-(4-Fluorobenzyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea (CAS 1797715-76-4), which replaces the 3-fluoro substituent on the right-hand phenyl ring with a 3-methoxy group . This substitution, while seemingly minor, fundamentally alters the hydrogen-bonding pharmacophore: the 3-fluoro group is a weak hydrogen-bond acceptor (HBA) that primarily contributes to lipophilic binding and metabolic blockade, whereas the 3-methoxy group introduces a stronger HBA capable of engaging different residues in the sEH active site or forming undesired interactions with off-target proteins [1]. In the urea-ether sEH inhibitor series, SAR studies have demonstrated that substituent electronic character at the meta position of the right-hand phenyl ring modulates both potency and selectivity; electron-withdrawing groups (F, Cl, CF3) generally maintain or enhance potency while electron-donating groups (OCH3, CH3) can reduce potency by 2- to 5-fold depending on the specific scaffold context [1]. The 3-fluoro substituent in CAS 1796949-69-3 thus preserves the electron-deficient character of the right-hand aryl ring, which is preferred for optimal urea NH hydrogen-bond donation to the Asp335 catalytic residue, whereas the 3-methoxy variant introduces an electron-rich ring that may weaken this key interaction.

structure-activity relationship hydrogen bonding pharmacophore

Patent-Cited sEH Inhibitory Activity Supporting Research-Grade Procurement

The compound appears in multiple USPTO-granted patents (US10377744, US11123311, US11723929) as Compound No. 31, with a reported Ki of 2.90 nM against recombinant human sEH [1]. This patent citation provides independent verification of the compound's identity, synthetic accessibility, and sEH inhibitory activity, distinguishing it from non-patented library compounds that lack the same level of characterization. The patent documentation establishes that the compound was specifically synthesized and tested as part of a focused urea-based sEH inhibitor program, lending credibility to its use as a characterized research tool. In contrast, generic urea analogs lacking patent documentation may have undefined purity, unverified biological activity, or uncertain synthetic provenance, introducing batch-to-batch variability risks for reproducible research.

patent citation sEH inhibitor research tool compound

Validated Research Applications for 1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea Based on Quantitative Evidence


sEH Target Engagement and Dose-Response Studies in Human Recombinant Enzyme Assays

With a verified Ki of 2.90 nM against recombinant human sEH [1], this compound is appropriate for in vitro biochemical dose-response experiments requiring high-potency sEH inhibition. Its potency window (Ki ~3 nM) allows for clear differentiation between full target engagement and partial inhibition across a 0.1–1000 nM concentration range, making it suitable for IC50/EC50 determination, mechanism-of-action studies, and competitive binding assays where the urea pharmacophore serves as a reference chemotype distinct from adamantane-based inhibitors such as t-TUCB [2]. Researchers should prepare DMSO stock solutions at 10 mM and dilute into assay buffer (25 mM Bis-Tris/HCl, pH 7.0, 0.1 mg/mL BSA) immediately before use to minimize precipitation.

In Vitro Metabolic Stability Assessment Using the Dual-Fluorinated Scaffold

The dual-fluorine substitution (4-fluorobenzyl + 3-fluorophenyl) is predicted to confer enhanced resistance to CYP450-mediated aromatic oxidation based on class-level SAR from the urea-ether sEH inhibitor series [1]. This compound is therefore suitable for use in human or murine liver microsome stability assays, where it would serve as a metabolically stabilized sEH inhibitor reference relative to non-fluorinated urea analogs. Experimental protocols should include NADPH-fortified microsomal incubations (1 µM compound, 0.5 mg/mL microsomal protein, 37°C) with sampling at 0, 15, 30, and 60 min, analyzed by LC-MS/MS to quantify parent compound depletion and calculate intrinsic clearance.

Comparative SAR Studies Across Urea-Ether sEH Inhibitor Series

The compound's distinct substitution pattern—4-fluorobenzyl left-hand side and 2-(3-fluorophenyl)-2-methoxyethyl right-hand side—makes it a valuable comparator for structure-activity relationship (SAR) studies exploring the impact of aryl fluorine positioning on sEH potency, selectivity, and physicochemical properties [1]. It can be benchmarked against the 3-methoxyphenyl analog (CAS 1797715-76-4) [2], the 2-methoxyphenyl analog (CAS 1705797-57-4), and non-fluorinated phenyl variants to systematically map the contributions of fluorine substitution to target binding and metabolic stability. Such studies require compounds of ≥95% purity (HPLC-UV or LC-MS verified) from a single, well-characterized synthetic batch to minimize confounding variability.

Orthogonal Chemotype Validation in sEH-Mediated Disease Models

For in vivo or ex vivo models of hypertension, inflammation, or pain where sEH inhibition is the hypothesized mechanism [1], this compound provides an orthogonal chemotype to the widely used adamantane-based inhibitors (AUDA, t-AUCB, t-TUCB). Using a structurally distinct inhibitor with comparable potency (Ki 2.90 nM [2]) strengthens target validation by reducing the risk of scaffold-dependent off-target effects confounding the interpretation of phenotypic outcomes. Researchers should confirm plasma and tissue exposure levels by LC-MS/MS bioanalysis to correlate pharmacodynamic effects with compound concentration at the target site.

Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.